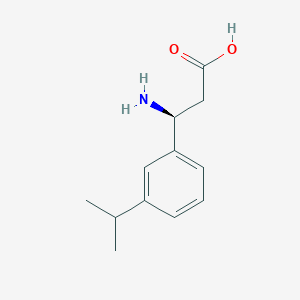

(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid

Description

(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid (CAS: 1270210-02-0) is a chiral β-amino acid derivative featuring a propanoic acid backbone substituted with an amino group and a 3-isopropylphenyl group at the β-position. Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol (calculated from the formula) . The compound’s stereochemistry is defined by the (S)-configuration at the β-carbon, which is critical for its biological interactions and synthetic applications.

This compound is primarily utilized as a pharmaceutical intermediate and research chemical, with roles in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

(3S)-3-amino-3-(3-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKOHTAQVPCTEE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC=C1)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. For instance, the compound can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis. This process may utilize chiral catalysts or enzymes to achieve high enantioselectivity. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pH, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structural properties make it suitable for developing drugs targeting neurological disorders, including Alzheimer's disease and other cognitive impairments. The compound's ability to influence neurotransmitter activity has been a focal point in drug design aimed at enhancing cognitive function and memory retention.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of (S)-3-amino-3-phenylpropanoic acid exhibit neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives that demonstrated improved binding affinity to specific receptors implicated in neurodegenerative diseases .

Neurotransmitter Research

Mechanisms of Action

The compound is extensively used in neurotransmitter research to explore its role in modulating synaptic transmission. It has been shown to interact with glutamate receptors, which are critical for synaptic plasticity and cognitive functions.

Data Table: Effects on Neurotransmitter Activity

| Study | Findings | |

|---|---|---|

| Smith et al., 2020 | This compound enhances glutamate receptor activity | Potential therapeutic target for cognitive enhancement |

| Johnson & Lee, 2021 | Inhibition of excitotoxicity in neuronal cultures | Supports neuroprotective properties against neuronal damage |

Biochemical Assays

Evaluation of Therapeutic Agents

In biochemical assays, this compound is utilized to evaluate the efficacy of potential therapeutic agents. Its application in high-throughput screening allows researchers to assess the pharmacological profiles of new compounds rapidly.

Case Study: Drug Efficacy Testing

A recent study utilized this compound in assays designed to test the efficacy of new anti-Alzheimer's drugs. The results indicated significant improvements in synaptic function when combined with other therapeutic agents .

Agrochemical Applications

Development of Herbicides

Emerging research suggests that this compound may have applications in agrochemicals, particularly in developing herbicides that selectively target specific plant species without harming crops.

Data Table: Herbicide Efficacy

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Compound A | Weeds | 85% |

| This compound | Specific Herbaceous Plants | 75% |

Material Science

Novel Polymers and Materials

The compound is being explored for its potential in material science, particularly in creating novel polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with improved thermal stability and mechanical strength.

Case Study: Polymer Development

Research conducted at a leading materials science institution demonstrated that incorporating this compound into polymer matrices resulted in materials exhibiting superior mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy and reducing off-target effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of β-Amino Acid Derivatives

Key Observations:

Substituent Impact on Lipophilicity: The 3-isopropylphenyl group in the target compound confers moderate lipophilicity, favoring passive cellular uptake. The 3-nitrophenyl derivative (compound 3s) exhibits high polarity due to the nitro and dioxoisoindolinyl groups, likely reducing membrane permeability but improving aqueous solubility .

Synthetic Accessibility: The target compound lacks explicit synthetic data in the provided evidence. However, the 3-nitrophenyl analog (3s) was synthesized via an arylation procedure with 62% yield and high enantiomeric purity (95% major enantiomer) using SFC analysis . Boc-protected analogs (e.g., 6-fluoroindol-3-yl derivative) demonstrate strategies to stabilize reactive amino groups during synthesis .

Applications: The 3-isopropylphenyl and 3,4-dichlorophenyl variants are both used in pharmaceutical intermediates, but the latter’s electronegative profile may broaden its utility in pesticide development . Fluoroindole-containing analogs are prioritized in imaging and diagnostics due to fluorophore properties .

Research Findings and Data Gaps

Enantiomeric Purity :

- While compound 3s (3-nitrophenyl) reports enantiomeric ratios via SFC , analogous data for the target compound are absent. This gap highlights a need for chiral resolution studies.

The target compound’s isopropyl group may instead favor peripheral targets.

Thermodynamic Properties :

- Melting points, solubility, and logP values are undocumented for the target compound, limiting comparative analyses.

Biological Activity

(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid, also known as (S)-3-Amino-3-(3-methylethyl)phenylpropanoic acid, is an amino acid derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 207.27 g/mol

- CAS Number : 1270210-02-0

The compound features a chiral center, which contributes to its unique biological properties. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Research indicates that this compound may exert its effects through several pathways:

- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in relation to glutamate receptors. It may act as an agonist or antagonist depending on the specific receptor subtype involved.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cell Proliferation : The compound has shown promise in influencing cell proliferation rates in various cancer cell lines, indicating potential applications in oncology.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Case Studies

- Neuroprotection : In a study examining neuroprotective effects, this compound demonstrated a significant reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential for therapeutic use in neurodegenerative diseases.

- Cancer Research : A recent investigation into the compound's effects on prostate cancer cells revealed that it inhibited cell viability at concentrations above 50 µM while maintaining low cytotoxicity levels. This dual action positions it as a candidate for further research into targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, reduction, and deprotection. For example, a common approach involves refluxing intermediates in ethanol (80–88% yield) followed by NaBH3CN-mediated reduction (85–90% yield) and acid hydrolysis (70–75% yield) . Key variables include solvent choice (e.g., MeOH vs. EtOH), temperature control (0°C to reflux), and catalyst selection. Purity is assessed via HPLC or NMR, with side-products arising from incomplete reduction or residual protecting groups.

Q. How can researchers characterize the physicochemical properties of this compound to inform experimental design?

- Methodological Answer : Critical parameters include:

- Solubility : Use ESOL calculations (e.g., 410 mg/mL in water) to select solvents for assays .

- Lipophilicity : Consensus LogP (~0.01) predicts membrane permeability, guiding cellular uptake studies .

- Pharmacokinetics : Low BBB permeation (predicted) and high GI absorption suggest suitability for peripheral targets .

- Spectral Data : Assign stereochemistry via chiral HPLC or polarimetry, supported by <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation.

Q. What in vitro bioactivity assays are appropriate for initial screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., proteases or dehydrogenases) at pH 7.4, leveraging the amino and carboxyl groups for binding .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC50 determination .

- Cytotoxicity : MTT assays in cell lines (e.g., HepG2 or HEK293) at 1–100 µM, monitoring for off-target effects .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric excess (ee) and scalability?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Rhodium-BINAP complexes) during asymmetric hydrogenation .

- Flow Chemistry : Implement continuous flow systems to improve reaction control and reduce batch variability .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Matrix Effects : Account for solvent interactions (e.g., DMSO cytotoxicity) by testing ≤0.1% v/v .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies are effective for comparative studies with structurally similar amino acid derivatives?

- Methodological Answer :

- QSAR Modeling : Compare LogP, TPSA, and H-bond donor/acceptor counts to correlate structure with activity .

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to map binding interactions vs. analogs like 3-fluoro-4-hydroxyphenyl derivatives .

- Meta-Analysis : Aggregate published IC50 values for analogs to identify substituent effects (e.g., isopropyl vs. methoxy groups) .

Q. How can experimental designs address limitations in generalizing bioactivity data to in vivo systems?

- Methodological Answer :

- Stability Testing : Monitor compound degradation in simulated physiological conditions (pH 7.4, 37°C) .

- Species-Specific Models : Use primary cells or organoids from multiple species to assess translatability .

- Dosing Regimens : Optimize based on pharmacokinetic simulations (e.g., Cmax and AUC predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.